I-BET151, also known as GSK1210151A, is a selective inhibitor of bromodomain and extraterminal (BET) proteins, which play a crucial role in regulating gene expression associated with various cancers. This compound has garnered attention for its potential therapeutic applications in oncology due to its ability to inhibit transcriptional activation of oncogenes by targeting BET proteins, particularly BRD2, BRD3, and BRD4.
I-BET151 was developed by GlaxoSmithKline and classified as a selective BET inhibitor. It is part of a broader category of compounds known as bromodomain inhibitors, which target proteins that recognize acetylated lysines on histones and non-histone proteins. The compound is primarily used in research settings to explore its effects on cancer cell proliferation and survival.
The synthesis of I-BET151 involves several steps that maintain key pharmacophoric elements essential for its inhibitory activity. The compound is synthesized using a combination of organic synthesis techniques, including the formation of specific chemical bonds and functional groups that enhance its selectivity and potency against BET proteins. Detailed methodologies for synthesizing I-BET151 derivatives have been documented, focusing on optimizing yield and purity through advanced techniques such as liquid chromatography-mass spectrometry (LC-MS) .
I-BET151 features a complex molecular structure characterized by its dual bromodomains that interact with acetylated lysines. The structural formula highlights the presence of specific functional groups that facilitate binding to the target proteins. The molecular weight of I-BET151 is approximately 374.4 g/mol, with a chemical formula of C_17H_19N_3O_2S .
I-BET151 undergoes several chemical reactions during its interaction with target proteins. These include reversible binding to the bromodomains of BET proteins, which inhibits their function in gene transcription. The compound's mechanism involves competitive inhibition where I-BET151 competes with acetylated lysines for binding sites on BET proteins .
I-BET151 functions primarily through the inhibition of BET protein-mediated transcriptional activation. It disrupts the recruitment of BRD4 to chromatin, thereby blocking the expression of oncogenes such as MYC, which are critical for cancer cell proliferation .
I-BET151 exhibits specific physical and chemical properties that influence its biological activity:
I-BET151 has significant applications in scientific research, particularly in cancer biology:
The BET protein family—comprising BRD2, BRD3, BRD4, and BRDT—functions as epigenetic "readers" that recognize acetylated lysine residues on histones via tandem bromodomains (BD1 and BD2). These domains enable BET proteins to recruit transcriptional complexes to promoter/enhancer regions, thereby regulating gene expression. BRD4, the most extensively studied member, facilitates RNA polymerase II (RNA Pol II) activation by releasing positive transcription elongation factor b (P-TEFb) from inhibitory complexes, driving transcription of growth-promoting genes like MYC and BCL2 [9] [4]. Structurally, BET proteins share conserved N-terminal bromodomains but differ in C-terminal motifs; BRD4 and BRDT possess a C-terminal domain (CTD) that recruits P-TEFb, while all members feature an extraterminal (ET) domain for protein-protein interactions [9].
Table 1: BET Protein Family Members and Functions
Protein | Key Functions | Associated Diseases |
---|---|---|
BRD2 | Cell cycle progression (G1/S transition), metabolic regulation | Cancer, metabolic disorders |
BRD3 | Erythroid/megakaryocyte differentiation via GATA1 interaction | Hematologic malignancies |
BRD4 | Transcriptional elongation via P-TEFb recruitment, super-enhancer maintenance | Multiple cancers, inflammatory diseases |
BRDT | Spermatogenesis (testis-specific) | N/A |
BET proteins orchestrate chromatin remodeling by binding to acetylated histones, positioning them as central regulators of oncogenic and inflammatory pathways. In cancer, BRD4 overexpression is linked to sustained expression of oncogenes such as MYC in lymphoma and GLI1 in Hedgehog (Hh)-driven tumors like medulloblastoma. BRD4 directly occupies the GLI1 promoter, amplifying Hh signaling independently of Smoothened (Smo)—a key mechanism in therapy-resistant cancers [2] [4]. In inflammation, BET proteins activate NF-κB by binding acetylated RelA/p65, driving transcription of cytokines (e.g., IL-6, TNF-α) and chemokines that perpetuate conditions like rheumatoid arthritis and asthma [8] [10]. Pathogenic BET activity is further highlighted in NUT midline carcinoma, where BRD4-NUT fusions block epithelial differentiation [9].
I-BET151 (chemical name: 7-(3,5-dimethyl-4-isoxazolyl)-8-(methyloxy)-1-[(1R)-1-(2-pyridinyl)ethyl]-1,3-dihydro-2H-imidazo[4,5-c]quinolin-2-one; formula: C₂₃H₂₁N₅O₃) is a competitive inhibitor that displaces BET proteins from acetylated chromatin by binding BD1/BD2 pockets with low micromolar affinity [5] [4]. Its therapeutic rationale stems from:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7